

# Palitantin Spectroscopic Data

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## Compound Focus: Palitantin

CAS No.: 140224-89-1

Cat. No.: S8193762

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The table below summarizes the key spectroscopic data for (+)-**palitantin** and its semi-synthetic derivatives as reported in a recent 2024 study [1].

Compound Name	Type of Data	Key Data and Characteristic Values
(+)-Palitantin (1)	NMR ( $^1\text{H}$ & $^{13}\text{C}$ )	Full assignment provided (600 MHz for $^1\text{H}$ , 150 MHz for $^{13}\text{C}$ ). A distinctive methyl singlet was reported at $\delta$ 1.28 ppm [1].
	Optical Rotation	$[\alpha]_{\text{D}}^{23} +92$ (c 0.05, MeOH) [1].
	High-Resolution Mass Spectrometry (HRMS)	A protonated ion $[\text{M}+\text{H}]^+$ was observed at $m/z$ 255.1591 [1].
3- $\alpha$ -palitantomol (2)	NMR	Characterized by $^1\text{H}$ and $^{13}\text{C}$ NMR. The C-3 proton signal is a double doublet (dd) at $\delta$ 4.10 ppm (J = 11.5, 4.5 Hz) [1].
3- $\beta$ -palitantomol (3)	NMR	Characterized by $^1\text{H}$ and $^{13}\text{C}$ NMR. The C-3 proton signal is a double doublet (dd) at $\delta$ 4.03 ppm (J = 11.5, 2.5 Hz) [1].

| (Z)-palinitrorin (4) (Z)-paliphenin (5) (Z)-palifluorin (6) (E)-palifluorin (7) | NMR & IR | All four hydrazone derivatives were characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The (E)- and (Z)-

isomers of palifluorin were distinguished by their  $^1\text{H}$  NMR signals [1]. |

## Experimental Protocols

### Production and Isolation of (+)-Palitantin

The following optimized protocol enabled large-scale production of **palitantin** (160 mg/L) from the fungal strain *Penicillium* sp. AMF1a [1] [2].

- **Fungal Cultivation:** The *Penicillium* sp. AMF1a strain was cultivated in a malt-based liquid medium. Critical parameters like carbon source, nitrogen source, and incubation time were optimized using a **Design of Experiments (DoE)** approach with statistical analysis to maximize yield [1].
- **Extraction:** The culture broth was filtered and extracted with ethyl acetate (EtOAc) [1].
- **Chromatographic Purification:**
  - The concentrated EtOAc extract was first fractionated using column chromatography on **cyanopropyl-bonded silica gel** [1].
  - Further purification was achieved with **Sephadex LH-20** chromatography [1].
  - Final purification was accomplished through **recrystallization**, yielding pure (+)-**palitantin** as a white crystalline solid [1].

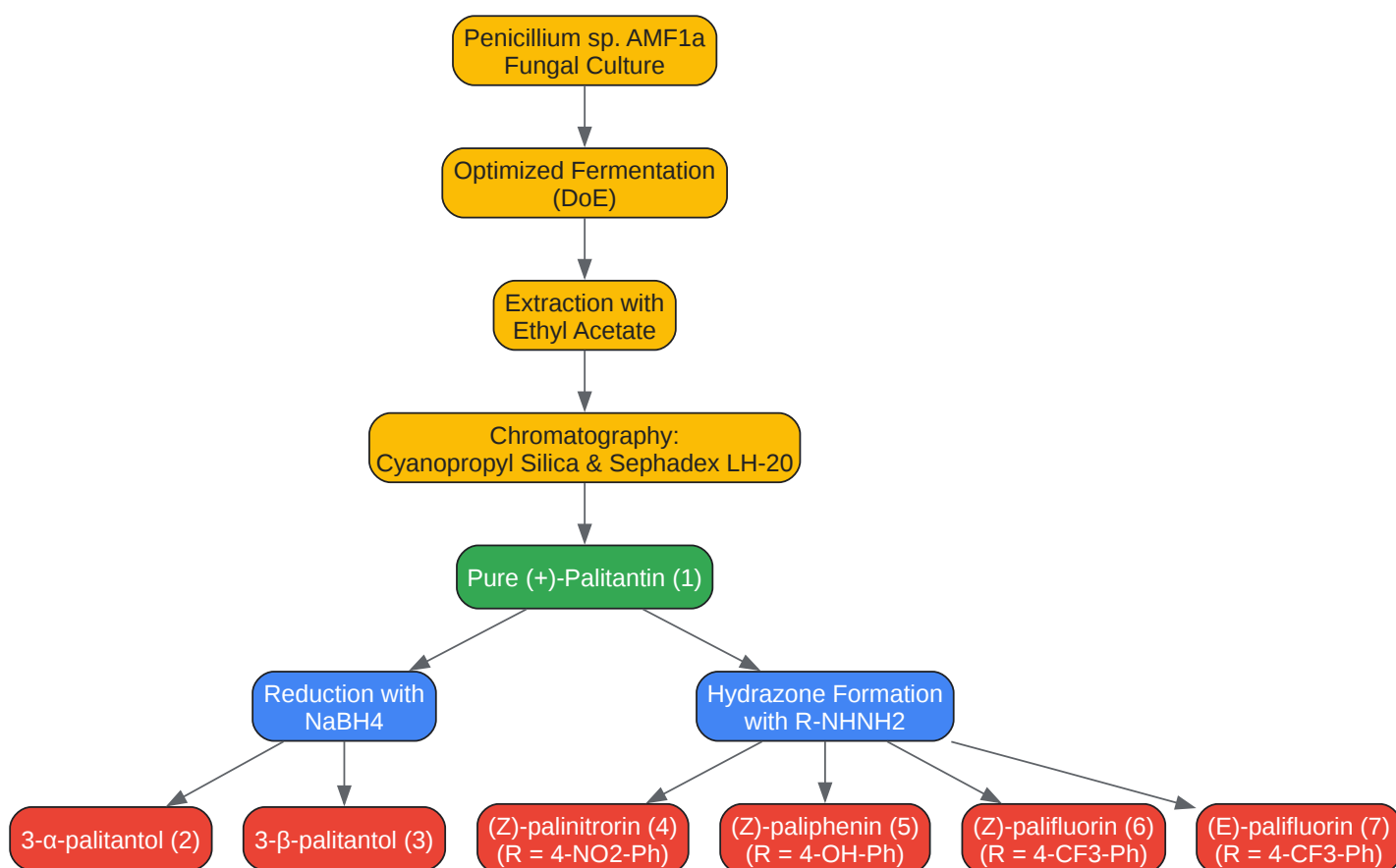
### Semi-Synthesis of Palitantin Derivatives

The following methods were used to synthesize derivatives from isolated **palitantin** [1].

- **Reduction to Palitantols (2 & 3)**
  - **Reaction:** **Palitantin** was reduced using sodium borohydride ( $\text{NaBH}_4$ ).
  - **Outcome:** This stereoselective reduction produced two diastereoisomers, 3- $\alpha$ -palitantol (2) and 3- $\beta$ -palitantol (3), which were separated and fully characterized [1].
- **Synthesis of Hydrazone Derivatives (4-7)**
  - **Reaction:** **Palitantin** was condensed with various hydrazines, including 4-nitrobenzohydrazide, 4-hydroxybenzohydrazide, and 4-(trifluoromethyl)benzohydrazide.
  - **Outcome:** This reaction produced four new hydrazone derivatives. The specific hydrazone used determines the "R" group on the final molecule [1].

## Chemical Relationships Workflow

The following diagram illustrates the pathways for the production and semi-synthesis of **palitantin** derivatives, summarizing the experimental protocols.



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Diagram of **palitantin** production and derivatization pathways.

## Key Research Findings

- **Bioactivity of Derivatives:** While **palitantin** itself showed no significant activity in the reported bioassays, its hydrazone derivatives displayed promising biological properties. Specifically, **(Z)-palifluorin (6)** exhibited moderate antiplasmodial activity, and **(E)-palifluorin (7)** showed weak antibacterial activity against *Enterococcus faecalis* and *Staphylococcus aureus* [2]. This highlights the potential of derivatization to unlock bioactivity.
- **Absolute Configuration Confirmed:** The absolute configuration of the **palitantin** skeleton was unambiguously confirmed through X-ray crystallography analysis of the derivative **(Z)-palinitrorin (4)** [1] [2].
- **Historical Potency:** Previous research cited in the study indicates that (+)-**palitantin** can be a **very potent acetylcholinesterase inhibitor** ( $IC_{50} = 79$  nM), a finding of potential significance for Alzheimer's disease research, though this was not the focus of the current production and derivatization study [1].

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## References

1. Improved production of palitantin by design of experiments ... [sciencedirect.com]
2. Improved production of palitantin by design of experiments ... [pubmed.ncbi.nlm.nih.gov]

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